molecular formula C17H19N3O5 B2948980 N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 877630-87-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No.: B2948980
CAS No.: 877630-87-0
M. Wt: 345.355
InChI Key: ROWMJNNCZWRRGO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This synthetic molecule features a benzamide core, a common pharmacophore in drug discovery, substituted with a nitro group at the meta position. The structure also incorporates a morpholino ring, a heterocycle frequently used to enhance solubility and metabolic stability, linked via an ethyl chain to a furan heterocycle. Furan rings are privileged structures in medicinal chemistry found in molecules with a wide range of biological activities. Compounds with similar structural motifs, such as other nitrobenzamide derivatives, are frequently explored in oncology research for their potential to inhibit specific enzymatic targets or for use in the development of targeted therapies . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-17(13-3-1-4-14(11-13)20(22)23)18-12-15(16-5-2-8-25-16)19-6-9-24-10-7-19/h1-5,8,11,15H,6-7,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWMJNNCZWRRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the furan derivative, which is then reacted with a morpholine derivative under specific conditions to form the intermediate. This intermediate is then subjected to nitration to introduce the nitro group, followed by amidation to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections and certain cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

A. SBI Series (SHP2 Inhibitors)

Compounds such as SBI-2128, SBI-2131, and SBI-2349 () share a benzamide scaffold fused with furan and heterocyclic substituents. Key differences include:

  • Substituent Variation: The target compound’s morpholinoethyl group contrasts with SBI derivatives’ benzothiophenone or piperidine moieties.
  • Biological Target: SBI compounds inhibit SHP2 phosphatase (IC50 values in the nanomolar range), whereas the target compound’s activity remains uncharacterized in the evidence.
  • Synthesis : SBI analogs are synthesized via Method C, yielding solids characterized by NMR and LC-MS .
B. Nitrobenzamide Prodrugs

describes 2-(Bis(2-chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide, a metabolite derived from 3,5-dinitro reduction. Comparisons include:

  • Nitro Group Reactivity : The target compound’s single nitro group may confer stability under aerobic conditions, unlike the dinitro precursor requiring anaerobic reduction .
  • Solubility: The morpholino group likely improves aqueous solubility compared to the hydroxyethyl substituent in the metabolite.

Agrochemically Relevant Benzamides

lists pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram. Key contrasts:

  • Substituent Impact: Flutolanil’s trifluoromethyl group enhances fungicidal activity but may increase environmental persistence. The target compound’s morpholinoethyl and nitro groups suggest divergent bioactivity.
  • Application Scope : Agrochemically optimized benzamides prioritize cost-effective synthesis and field stability, whereas medicinal analogs focus on target specificity and pharmacokinetics.

USP-Listed Pharmaceuticals

–6 highlight compounds like ranitidine-related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine). Comparisons include:

  • Functional Groups: The USP compounds feature sulphanyl and dimethylamino groups, contrasting with the target’s morpholine and nitrobenzamide.
  • Synthetic Complexity: Ranitidine analogs require multi-step synthesis for sulphanyl linkages, while the target compound’s morpholinoethyl group may simplify derivatization.

Tosyl vs. Morpholinoethyl Derivatives

details N-(2-(furan-2-yl)-2-tosylethyl)-3-nitrobenzamide, which differs from the target compound by a tosyl (p-toluenesulfonyl) group instead of morpholinoethyl.

  • Physicochemical Properties :
Property Target Compound (Morpholinoethyl) Tosyl Derivative
Molecular Formula Not Provided C20H18N2O6S
Molecular Weight Not Provided 414.4
Key Functional Group Morpholine Sulfonyl
  • Solubility and Stability: The morpholino group’s polarity likely enhances solubility in polar solvents, whereas the tosyl group may confer metabolic resistance but reduce bioavailability .

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and possible mechanisms of action based on diverse research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Morpholine Moiety : Enhances solubility and may influence pharmacokinetics.
  • Nitrobenzamide Group : Known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and infectious diseases. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors.

Potential Therapeutic Applications

  • Antitumor Activity :
    • Studies have indicated that benzamide derivatives can inhibit the growth of various human tumor cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) cells .
    • The mechanism often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis .
  • Antimicrobial Properties :
    • Research on related compounds suggests potential antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .
  • Inhibition of Trypanothione Reductase :
    • This enzyme is a promising drug target for treating tropical diseases such as African trypanosomiasis. Compounds similar to this compound have shown inhibitory effects on this enzyme, indicating potential use in parasitic infections .

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the furan derivative.
  • Introduction of the morpholine group.
  • Nitro substitution on the benzene ring.

Optimizing these steps can enhance yield and purity, utilizing techniques such as continuous flow reactors or mechanochemical methods.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AntitumorInhibition of DHFR
AntimicrobialStaphylococcus aureus
Parasitic InhibitionTrypanothione Reductase

Case Study: Antitumor Activity

In a study examining various benzamide derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may alter receptor signaling pathways, impacting cell growth and apoptosis.

Q & A

Q. How to design comparative studies with structurally related morpholinoethyl benzamides?

  • Methodological Answer : Select analogs (e.g., N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide) and compare:
  • Lipophilicity : LogP via shake-flask method.
  • Bioactivity : IC50 in kinase inhibition assays.
  • Metabolic stability : Microsomal half-life (t1/2) in liver microsomes .

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